molecular formula C10H14O2 B2645179 (S)-(-)-Perillic acid CAS No. 23635-14-5; 7694-45-3

(S)-(-)-Perillic acid

Cat. No.: B2645179
CAS No.: 23635-14-5; 7694-45-3
M. Wt: 166.22
InChI Key: CDSMSBUVCWHORP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(-)-Perillic acid is a naturally occurring monoterpenoid compound found in the essential oils of various plants, including citrus fruits and certain herbs It is known for its distinctive aroma and potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(-)-Perillic acid can be synthesized through several methods. One common approach involves the oxidation of limonene, a naturally occurring terpene, using oxidizing agents such as potassium permanganate or ozone. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to achieve high yields of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification of essential oils from plants rich in this compound. The extraction process involves steam distillation or solvent extraction, followed by chromatographic techniques to isolate and purify the desired compound.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-Perillic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form perillyl aldehyde or perillyl alcohol.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: The carboxylic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.

    Substitution: Alcohols in the presence of acid catalysts for esterification.

Major Products Formed:

  • Perillyl aldehyde
  • Perillyl alcohol
  • Perillic esters

Scientific Research Applications

(S)-(-)-Perillic acid has a wide range of applications in scientific research:

  • Chemistry: It is used as a starting material for the synthesis of various organic compounds.
  • Biology: Studies have shown its potential as an antimicrobial and antifungal agent.
  • Medicine: Research indicates that this compound may have anticancer properties, particularly in inhibiting the growth of certain cancer cells.
  • Industry: It is utilized in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism by which (S)-(-)-Perillic acid exerts its effects involves several molecular targets and pathways:

  • Anticancer Activity: It is believed to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the Ras pathway.
  • Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

  • Limonene: A precursor in the synthesis of (S)-(-)-Perillic acid.
  • Perillyl alcohol: A reduction product of this compound with similar biological activities.
  • Perillyl aldehyde: An oxidation product with distinct properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its diverse range of applications and potential therapeutic benefits make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

(4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSMSBUVCWHORP-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CCC(=CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23635-14-5
Record name S-(-)-Perillic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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